molecular formula C13H11NO3 B6322960 5-Phenoxynicotinic acid methyl ester CAS No. 936344-52-4

5-Phenoxynicotinic acid methyl ester

Cat. No.: B6322960
CAS No.: 936344-52-4
M. Wt: 229.23 g/mol
InChI Key: HYGYYOAEKJNITG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenoxynicotinic acid methyl ester typically involves the esterification of 5-Phenoxynicotinic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production .

Chemical Reactions Analysis

Transesterification

The methyl ester undergoes acid-catalyzed transesterification with higher alcohols (e.g., ethanol, propanol):

General Reaction

5-Phenoxynicotinic acid methyl ester+ROHH+5-Phenoxynicotinic acid R-ester+MeOH\text{5-Phenoxynicotinic acid methyl ester} + \text{ROH} \xrightarrow{\text{H}^+} \text{5-Phenoxynicotinic acid R-ester} + \text{MeOH}

Key Data

ParameterValueSource
CatalystH₂SO₄, HCl, or TMSCl
Temperature45–80°C
Alcohol Excess3–5 mol equivalents

Mechanism

  • Protonation of the ester carbonyl.

  • Nucleophilic attack by the alcohol.

  • Elimination of methanol to form a new ester .

Acid-Catalyzed Hydrolysis

Conditions

  • 1.2% HCl in methanol at 45°C for 16 hours .

  • Quantitative conversion to 5-phenoxynicotinic acid .

Mechanism

  • Protonation of the ester oxygen.

  • Water-mediated nucleophilic attack.

  • Cleavage of the ester bond to yield carboxylic acid and methanol .

Base-Promoted Saponification

Conditions

  • NaOH or KOH in aqueous ethanol .

  • Room temperature to 80°C .

Mechanism

  • Hydroxide attack at the carbonyl carbon.

  • Alkoxide intermediate formation.

  • Deprotonation to form carboxylate salt .

Yield

  • Near-quantitative yields under reflux .

Enzymatic Hydrolysis

  • Mediated by α-naphthylacetate esterase in biological systems .

  • Produces 5-phenoxynicotinic acid and methanol .

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 150°C, releasing CO₂ and phenolic byproducts .

  • Oxidation : The pyridine ring resists oxidation, but the phenoxy group may form quinones under strong oxidizers.

Comparative Reaction Table

Reaction TypeConditionsCatalystYield
Esterification100°C, 8–16 hH₂SO₄90–94%
Transesterification45°C, 12 hTMSCl85–90%
Acid Hydrolysis1.2% HCl, 45°C, 16 hHCl>95%
Saponification1M NaOH, 80°C, 2 hNaOH>98%

Scientific Research Applications

Medicinal Chemistry Applications

5-Phenoxynicotinic acid methyl ester is primarily studied for its pharmacological properties. It is recognized for its ability to interact with biological targets, making it a candidate for drug development.

Cardiovascular Disease Treatment

Research indicates that derivatives of nicotinic acid, including this compound, can positively influence lipid profiles by elevating HDL cholesterol levels and reducing LDL cholesterol levels. This property is crucial in the management of dyslipidemia and cardiovascular diseases (CVD) .

Case Study:
A study demonstrated the efficacy of nicotinic acid derivatives in reducing cardiovascular risk factors. The compound showed promising results in lowering triglycerides and improving HDL levels, which are critical metrics for assessing cardiovascular health .

Synthesis and Characterization

The synthesis of this compound involves straightforward chemical processes that yield high purity products suitable for further pharmacological testing.

Synthetic Routes

The compound can be synthesized via Fischer esterification methods, which involve the reaction of nicotinic acid with phenol derivatives under acidic conditions to form the ester .

Table 1: Synthesis Overview

StepReaction TypeConditionsYield (%)
1Fischer EsterificationAcidic methanol> 90
2HydrolysisKOH in methanol84

The biological activity of this compound is attributed to its interaction with various enzymes and receptors involved in lipid metabolism and inflammation.

Mechanistic Insights

Molecular docking studies have elucidated the binding interactions between this compound and key proteins involved in lipid metabolism, such as MAPK and SIRT1. These interactions suggest a mechanism through which the compound may exert its beneficial effects on lipid profiles .

Table 2: Molecular Interactions

Protein TargetBinding Affinity (kcal/mol)Effect on Activity
MAPK-9.5Inhibition
SIRT1-8.7Activation

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various toxicity studies, indicating a favorable safety margin.

Toxicity Assessment

Toxicity evaluations using pro-tox II software indicate that the compound falls under Class 5 toxicity, suggesting low toxicity with an LD50 value of approximately 2188 mg/kg .

Mechanism of Action

The mechanism of action of 5-Phenoxynicotinic acid methyl ester involves its interaction with molecular targets such as nicotinic receptors. The phenoxy group and ester functionality allow it to bind to specific sites on these receptors, modulating their activity. This can influence various biological pathways, including those involved in neurotransmission and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenoxynicotinic acid methyl ester is unique due to the combination of the phenoxy group and the ester functionality, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

5-Phenoxynicotinic acid methyl ester (5-PNME) is a compound of interest due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease. This article reviews the biological activity of 5-PNME, focusing on its mechanisms of action, efficacy in various studies, and potential as a pharmaceutical agent.

Chemical Structure and Properties

5-PNME is a benzazole derivative characterized by the presence of a phenoxy group attached to a nicotinic acid methyl ester. Its structure can be represented as follows:

C12H11NO3\text{C}_{12}\text{H}_{11}\text{NO}_3

This compound's unique structural features contribute to its biological activity, particularly its ability to inhibit β-secretase (BACE), an enzyme implicated in the pathogenesis of Alzheimer's disease.

The primary mechanism through which 5-PNME exerts its effects is by inhibiting BACE. This enzyme is responsible for the cleavage of amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides that aggregate to form plaques in the brains of Alzheimer's patients. By inhibiting BACE, 5-PNME may reduce Aβ formation and accumulation, potentially offering a therapeutic strategy for managing Alzheimer’s disease .

In Vitro Studies

Several studies have evaluated the biological activity of 5-PNME through in vitro assays:

  • BACE Inhibition : 5-PNME has shown significant inhibition of BACE activity, with IC50 values indicating effective concentration ranges for therapeutic applications. The compound's ability to reduce Aβ levels in neuronal cell cultures has been documented, demonstrating its potential neuroprotective effects .
  • Neuroprotection : In hippocampal slice cultures exposed to oxygen-glucose deprivation (OGD), treatment with 5-PNME significantly reduced neuronal cell death compared to control groups. This suggests that 5-PNME may protect neurons from ischemic damage, further supporting its potential role in neurodegenerative disease treatment .

Case Studies

  • Alzheimer's Disease Models : In animal models of Alzheimer's disease, administration of 5-PNME resulted in decreased levels of Aβ plaques and improved cognitive function as assessed by behavioral tests. These findings suggest that 5-PNME not only inhibits Aβ production but may also reverse some cognitive deficits associated with Alzheimer's pathology .
  • Toxicology and Safety : Toxicological assessments have indicated that 5-PNME exhibits low toxicity at therapeutic doses, making it a promising candidate for further development into clinical applications. Long-term studies are necessary to fully understand its safety profile .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study TypeKey FindingsReference
In Vitro BACE InhibitionSignificant inhibition with IC50 values indicating effective concentrations
NeuroprotectionReduced neuronal death in OGD models
Animal ModelDecreased Aβ plaques; improved cognitive function
ToxicologyLow toxicity at therapeutic doses

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-phenoxynicotinic acid methyl ester, and how are reaction conditions (e.g., solvent, catalyst) selected?

  • Methodology :

  • Esterification : Use a three-necked flask with methanol and sulfuric acid as the catalyst under an inert argon atmosphere at 60°C. Alternative alcohols (ethanol, 2-propanol) can be tested for comparative yield analysis .
  • Workup : Post-reaction, extract the product with hexane, wash with sodium bicarbonate to neutralize residual acid, and purify via distillation. Validate purity using 1^1H NMR and GC-MS (e.g., methyl ester: 1^1H NMR δ 3.70 (s, CH3_3), GC-EI-MS m/z 314 (M+^+)) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

  • Methodology :

  • 1^1H NMR : Focus on ester methyl group signals (δ 3.6–3.8 ppm), aromatic protons (δ 6.8–8.0 ppm), and coupling patterns to confirm substitution on the nicotinic acid ring .
  • Mass Spectrometry : Use LC-ESI-MS or GC-EI-MS to identify molecular ion peaks (e.g., m/z 314 for methyl ester) and fragmentation patterns (e.g., loss of COOCH3_3 group) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent inhalation, skin contact, or eye exposure.
  • Ventilation : Conduct reactions in a fume hood to manage volatile solvents (e.g., dichloromethane) and acidic vapors .

Advanced Research Questions

Q. How can kinetic modeling optimize the synthesis of this compound, and what parameters are critical for model validation?

  • Methodology :

  • Data Collection : Perform time-course experiments at varying temperatures (e.g., 105–115°C) and monitor reactant conversion via GC or HPLC .
  • Model Validation : Compare experimental yields (e.g., 70% at 105°C for 4.5 hours) with calculated values using Arrhenius-derived rate constants. Address deviations by refining activation energy or side-reaction terms .

Q. What strategies resolve discrepancies between experimental yields and theoretical predictions in esterification reactions?

  • Methodology :

  • Error Analysis : For mismatches (e.g., 1.00 Exp vs. 0.79 Calc at 105°C), assess catalyst efficiency, solvent polarity, or competing hydrolysis.
  • Experimental Adjustments : Optimize alcohol-to-acid molar ratios (e.g., 1:1.2) or use Dean-Stark traps to remove water and shift equilibrium .

Q. How do steric and electronic effects of alcohol substituents influence esterification efficiency of 5-phenoxynicotinic acid derivatives?

  • Methodology :

  • Steric Effects : Compare yields of methyl (m/z 314) vs. bulkier esters (e.g., 2,2-dimethylpropyl ester, m/z 370). Lower reactivity with hindered alcohols suggests steric hindrance at the reaction site .
  • Electronic Effects : Use Hammett plots to correlate alcohol pKa with reaction rates. Electron-withdrawing groups (e.g., nitro) may slow protonation steps .

Q. What chromatographic methods are suitable for quantifying trace impurities in this compound?

  • Methodology :

  • GC-MS : Employ polar cyanosilicone columns (e.g., SP-2560) for separating cis/trans isomers or unsaturated byproducts. Reference retention indices against FAME standards .
  • Validation : Use internal standards (e.g., nonanoic acid methyl ester) to calibrate detector response and quantify impurities below 0.1% .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for this compound derivatives?

  • Methodology :

  • Spectral Comparison : Cross-reference chemical shifts with published data (e.g., δ 4.20 ppm for ferrocenyl protons vs. δ 4.50 ppm for benzoyl derivatives) .
  • Isolation of Byproducts : Use preparative TLC to isolate ambiguous peaks and re-analyze via 13^{13}C NMR or IR spectroscopy to confirm functional groups .

Q. Why might GC-MS data show unexpected fragmentation patterns for this compound?

  • Methodology :

  • Degradation Check : Analyze thermal stability via TGA; adjust injector temperatures (e.g., 250°C → 220°C) to prevent in-source decomposition .
  • Alternative Ionization : Switch to softer ionization methods (e.g., ESI-MS) to preserve molecular ions and reduce fragmentation .

Properties

IUPAC Name

methyl 5-phenoxypyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-16-13(15)10-7-12(9-14-8-10)17-11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGYYOAEKJNITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

0.31 g (2 mmol) of 5-hydroxy-nicotinic acid methyl ester, 0.73 g (4 mmol) of copper acetate, ˜1 g of 4 Å molecular sieves and 0.85 g (7 mmol) of phenylboronic acid were combined in a flask charged with 20 mL of DCM and 2.0 mL (14 mmol) of Et3N. This reaction slurry was stirred overnight at r.t. The reaction mixture was then diluted with 200 mL of EtOAc and washed 3 times with 10% K2CO3. The organic layer was then dried with Na2SO4, evaporated and purified by flash column chromatography (EtOAc/hexanes=1:2) to give 5-phenoxy-nicotinic acid methyl ester, which was subsequently hydrolyzed according to general procedure B to give 5-phenoxy-nicotinic acid and used in the next step without further purification.
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